Jasminine

説明

Structure

3D Structure

特性

CAS番号 |

19634-30-1 |

|---|---|

分子式 |

C11H12N2O3 |

分子量 |

220.22 g/mol |

IUPAC名 |

methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-6-8-4-12-5-9(11(15)16-2)7(8)3-10(14)13-6/h4-6H,3H2,1-2H3,(H,13,14)/t6-/m0/s1 |

InChIキー |

KSMITTDZTTZFML-LURJTMIESA-N |

SMILES |

CC1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |

異性体SMILES |

C[C@H]1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |

正規SMILES |

CC1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Jasminine |

製品の起源 |

United States |

Foundational & Exploratory

The Compound Jasminine: A Technical Guide to Its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound jasminine, covering its isolation from natural sources, methods of characterization, and known biological activities. The information is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

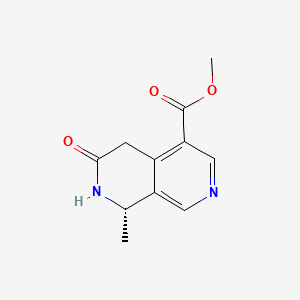

This compound, a naphthyridine derivative, is a bioactive compound that has been isolated from plants of the Jasminum genus, notably from the leaves of winter jasmine (Jasminum nudiflorum). Its systematic IUPAC name is methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate. The chemical structure of this compound is presented below.

Chemical Structure of this compound:

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Molecular Weight: 220.23 g/mol

-

CAS Number: 19634-30-1

Isolation of this compound

A patented method outlines the extraction and purification of this compound from the leaves of Jasminum nudiflorum[1]. The process involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.

Experimental Protocol for Isolation

The following protocol is adapted from the patented method for the extraction and purification of this compound[1]:

-

Drying and Pulverization: The leaves of Jasminum nudiflorum are dried at a controlled temperature (e.g., 45-60°C) and then crushed into a fine powder, typically passing through a 40-mesh sieve.

-

Ethanolic Extraction: The powdered plant material is subjected to extraction with an 80-90% ethanol solution. This is usually performed three times at a temperature of 50-60°C to ensure maximum extraction of the target compound.

-

Concentration: The collected ethanol extracts are combined and concentrated under vacuum to remove the ethanol.

-

Liquid-Liquid Partitioning:

-

The aqueous concentrate is first extracted with petroleum ether (typically 3 to 5 times) to remove nonpolar impurities. The aqueous phase is retained.

-

The resulting aqueous phase is then extracted with ethyl acetate (3 to 5 times). The ethyl acetate phases, which now contain the this compound, are collected.

-

-

Concentration of Ethyl Acetate Extract: The combined ethyl acetate extracts are concentrated under vacuum to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution with a chloroform-methanol solvent system is used to separate the compounds. Fractions are collected and monitored for the presence of this compound.

-

Crystallization and Recrystallization: The fractions containing pure this compound are concentrated and then crystallized from a 90% ethanol solution. The resulting crystals are recrystallized 2-3 times to achieve high purity.

Quantitative Data from Isolation

The following table summarizes the quantitative data reported in the patented isolation process[1].

| Parameter | Value |

| Starting Material | 250 g of Jasminum nudiflorum leaf powder |

| Extraction Solvent | 85-90% Ethanol |

| Yield of Crystalline Product | 3.3 - 3.4 g |

| Product Yield (%) | 1.32 - 1.36 % |

| Purity (by HPLC) | 98.62 - 99.17 % |

Characterization of this compound

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The proton NMR would confirm the number and connectivity of hydrogen atoms, while the carbon NMR would provide information about the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The expected molecular ion peak for this compound would correspond to its molecular formula C₁₁H₁₂N₂O₃.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the this compound molecule, such as carbonyl (C=O) and amine (N-H) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis.

Biological Activity and Signaling Pathway

Recent research has begun to uncover the biological activities of this compound, with a notable study demonstrating its ability to induce the production of Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 macrophage cells[2][3]. This induction of TNF-α is mediated through the activation of several key signaling pathways.

TNF-α Induction and Associated Signaling Pathways

This compound has been shown to stimulate the simultaneous activation of the Phosphoinositide 3-kinase (PI3K)-Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways[2][3]. The activation of these pathways leads to the transcription and secretion of TNF-α.

The experimental workflow to determine the signaling pathway typically involves treating RAW 264.7 cells with this compound and then using techniques like Western blotting to detect the phosphorylation (activation) of key proteins in these pathways, such as Akt, ERK, JNK, p38 (MAPKs), and the degradation of IκBα and nuclear translocation of p65 (NF-κB pathway).

The activation of these pathways culminates in the production and secretion of TNF-α, which can then exert its own biological effects, such as antiviral activity.

References

Bioactive Compounds in Jasminum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines, renowned for their fragrant flowers.[1] Beyond their use in perfumery and aromatherapy, Jasminum species have a long history in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a rich diversity of bioactive compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the key bioactive compounds found in Jasminum species, their associated biological activities, detailed experimental protocols for their study, and insights into their mechanisms of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Key Bioactive Compounds and Their Pharmacological Activities

Jasminum species are a rich source of a wide array of bioactive compounds, including terpenoids, flavonoids, secoiridoids, and phenolic compounds.[2] These compounds have been demonstrated to possess a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3]

Terpenoids

Linalool, a monoterpene alcohol, is a major constituent of the essential oil of many Jasminum species and is known for its anti-inflammatory properties.[4] Studies have shown that linalool can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

Flavonoids

Quercetin and its glycosides are flavonoids commonly found in Jasminum species.[6] Quercetin has been extensively studied for its antioxidant and anticancer activities. It can modulate signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt pathway.[1]

Secoiridoids

Secoiridoid glycosides, such as oleuropein and ligstroside derivatives, are characteristic compounds of the Oleaceae family and are present in various Jasminum species. These compounds have been associated with antioxidant and anti-inflammatory activities.

Quantitative Data on Bioactive Compounds and Biological Activities

The following tables summarize quantitative data on the yield of essential oils, the content of major phytochemical classes, and the biological activities of extracts and compounds from various Jasminum species.

Table 1: Yield of Essential Oil from Jasminum Species

| Species | Plant Part | Extraction Method | Yield (%) | Reference |

| Jasminum sambac | Flowers | Supercritical Fluid Extraction | 0.334 | [7] |

| Jasminum sambac | Flowers | n-Hexane Solvent Extraction | 0.17 | [7] |

| Jasminum grandiflorum | Flowers | Hydroalcoholic Extraction | - | [8] |

Table 2: Total Phenolic and Flavonoid Content in Jasminum Species

| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Jasminum grandiflorum | Leaves | Hydroalcoholic | 18.8% (as Gallic Acid) | 8.075% (as Quercetin) | [8] |

| Jasminum multiflorum | Leaves | Ethanol | - | - | [9] |

| Jasminum sambac | Leaves | Ethanol | - | 40.10911 ± 0.5878 (mg QE/g) | [10] |

Table 3: Anticancer Activity (IC50 values in µg/mL) of Jasminum Extracts

| Species | Extract/Compound | Cell Line | IC50 (µg/mL) | Reference |

| Jasminum multiflorum | Hydromethanolic Leaf Extract | MCF-7 (Breast Cancer) | 24.81 | [6] |

| Jasminum multiflorum | Hydromethanolic Leaf Extract | HCT 116 (Colorectal Cancer) | 11.38 | [6] |

| Jasminum sambac | Dichloromethane Root Extract (Compound 7) | MCF-7 (Breast Cancer) | 35.94 µM (48h) | [11][12] |

| Jasminum sambac | Dichloromethane Root Extract (Compound 1) | MCF-7 (Breast Cancer) | 38.5 µM (24h) | [11][12] |

Table 4: Antimicrobial Activity (MIC values) of Jasminum Extracts and Essential Oils

| Species | Extract/Essential Oil | Microorganism | MIC Value | Reference |

| Jasminum grandiflorum | Essential Oil | Candida albicans | 0.97–5.24 µL/mL (MIC90) | [13] |

| Jasminum grandiflorum | Essential Oil | Candida glabrata | 0.65–3.18 µL/mL (MIC50) | [13] |

| Jasminum grandiflorum | Essential Oil | Escherichia coli | 6.43 µL/mL (MIC50) | [13] |

| Jasminum sambac | Essential Oil | Candida albicans | 0.39% v/v | [14] |

| Jasminum sambac | Essential Oil | Escherichia coli | 1.56% v/v | [14] |

| Jasminum sambac | Essential Oil | Staphylococcus aureus | >12.5% v/v | [14] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of bioactive compounds from Jasminum species.

Solvent Extraction of Essential Oil from Jasminum Flowers

Objective: To extract essential oil from fresh jasmine flowers using a solvent.[15][16]

Materials:

-

Freshly picked Jasminum flowers

-

Food-grade solvent (e.g., n-hexane, ethanol)[15]

-

Extraction vessel with perforated trays

-

Rotary evaporator

-

Absolute ethanol

-

Chilling unit (-5 to -12 °C)

-

Filtration apparatus

Procedure:

-

Harvest jasmine flowers early in the morning when their fragrance is most potent.

-

Gently place the fresh flowers onto the perforated trays within the extraction vessel.

-

Immerse the trays in the chosen solvent (e.g., hexane) and allow for an appropriate extraction time with a specific number of solvent washes.[16]

-

After extraction, carefully remove the solvent from the extract using a rotary evaporator under reduced pressure. This will yield a waxy, semi-solid mass known as "concrete."

-

To obtain the "absolute," warm the concrete with absolute ethanol at 45-60°C to dissolve the aromatic compounds.

-

Chill the ethanolic solution to -5 to -12°C to precipitate the waxes.[16]

-

Filter the chilled solution to separate the precipitated waxes.

-

Remove the ethanol from the filtrate by distillation under reduced pressure to obtain the final jasmine absolute (essential oil).

Isolation of Flavonoids by Column Chromatography

Objective: To separate and purify flavonoids from a crude plant extract.[17][18]

Materials:

-

Crude Jasminum leaf extract (e.g., ethanolic extract)

-

Silica gel (for column chromatography)

-

Glass column with a stopcock

-

Cotton wool

-

Sand

-

Elution solvents of varying polarity (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Collection tubes

-

Thin Layer Chromatography (TLC) apparatus for fraction analysis

Procedure:

-

Column Packing:

-

Ensure the glass column is clean and dry. Close the stopcock.

-

Place a small plug of cotton wool at the bottom of the column.[18]

-

Add a thin layer of sand over the cotton wool to create a level base.[18]

-

Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

-

Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.[18]

-

Allow the excess solvent to drain until it is just above the silica gel surface. Do not let the column run dry.[18]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial solvent.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with the least polar solvent.

-

Gradually increase the polarity of the solvent mixture (e.g., by increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol).

-

Collect the eluate in fractions in separate collection tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.

-

Visualize the spots under UV light or with a suitable staining reagent.

-

Combine the fractions that contain the desired flavonoid(s) based on their TLC profiles.

-

-

Purification:

-

Evaporate the solvent from the combined fractions to obtain the purified flavonoid compound(s).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

Objective: To identify and quantify the volatile compounds in a Jasminum essential oil sample.[19][20]

Materials:

-

Jasminum essential oil sample

-

Suitable solvent for dilution (e.g., hexane, ethanol)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or DB-Wax)[21]

-

Helium carrier gas

-

NIST/Wiley spectral library for compound identification

Procedure:

-

Sample Preparation:

-

Dilute the essential oil sample with a suitable solvent to an appropriate concentration.[21]

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds.[21]

-

Set the injector temperature and mode (e.g., split injection).

-

Set the carrier gas (helium) flow rate.

-

Set the MS parameters, including the ionization mode (e.g., Electron Ionization - EI) and mass scan range.

-

-

Injection and Analysis:

-

Inject a small volume of the diluted sample into the GC injector port.

-

The volatile compounds will be separated in the GC column based on their boiling points and polarity.

-

As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

-

Data Analysis:

-

The mass spectrum of each compound is recorded.

-

Identify the compounds by comparing their mass spectra and retention times with those in a reference library (e.g., NIST).[19]

-

Quantify the relative abundance of each compound based on the peak area in the chromatogram.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Jasminum species exert their pharmacological effects by modulating various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Linalool

Linalool has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][22] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Linalool can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[23][24]

Caption: Anti-inflammatory action of Linalool via NF-κB pathway inhibition.

Anticancer Signaling Pathway of Quercetin

Quercetin has demonstrated anticancer activity by modulating the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to increased cell survival and proliferation.[25][26] Quercetin can inhibit the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. This leads to the downstream inhibition of cell survival pathways and can induce apoptosis in cancer cells.

Caption: Anticancer mechanism of Quercetin through PI3K/Akt pathway inhibition.

Conclusion

Jasminum species represent a valuable source of diverse bioactive compounds with promising therapeutic applications. This guide has provided a comprehensive overview of the key chemical constituents, their pharmacological activities with supporting quantitative data, detailed experimental protocols for their investigation, and insights into their mechanisms of action. The information compiled here is intended to facilitate further research and development in harnessing the potential of Jasminum-derived compounds for the creation of novel pharmaceuticals and therapeutic agents. The continued exploration of this genus holds significant promise for advancing human health.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linalool inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. saudijournals.com [saudijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Constituents from the Roots of Jasminum sambac (L.) Ait. and their Cytotoxicity to the Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. niir.org [niir.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. areme.co.jp [areme.co.jp]

- 20. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 21. vipsen.vn [vipsen.vn]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Phytochemical Profile of Jasminum officinale Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminum officinale L., commonly known as common jasmine, has a long history of use in traditional medicine, attributed to its rich and diverse phytochemical composition. This technical guide provides a comprehensive overview of the phytochemical profile of Jasminum officinale extracts, focusing on quantitative data, detailed experimental protocols for analysis, and the molecular mechanisms underlying its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of Jasminum officinale as a source of bioactive compounds. The information presented herein is compiled from a thorough review of peer-reviewed scientific literature.

Phytochemical Composition

Jasminum officinale is a rich source of a wide array of bioactive compounds, broadly categorized as alkaloids, flavonoids, phenols, saponins, tannins, terpenoids, and secoiridoids.[1] The concentration and composition of these phytochemicals can vary significantly depending on the part of the plant used (e.g., flowers, leaves, roots), the geographical origin, and the extraction method employed.

Qualitative Phytochemical Screening

Preliminary phytochemical screening of various extracts of Jasminum officinale has consistently revealed the presence of several major classes of secondary metabolites. These findings are summarized in Table 1.

Table 1: Qualitative Phytochemical Profile of Jasminum officinale Extracts

| Phytochemical Class | Leaf Extract | Flower Extract | Root Extract | Reference(s) |

| Alkaloids | + | + | + | [1][2] |

| Flavonoids | + | + | + | [1][3] |

| Phenols | + | + | + | [1][2][3] |

| Saponins | + | + | + | [1][2][3] |

| Tannins | + | + | - | [1][3] |

| Terpenoids | + | + | + | [1][2] |

| Glycosides | + | - | + | [2] |

| Coumarins | + | - | - | [1] |

| Secoiridoids | + | - | - | [1] |

"+" indicates presence, "-" indicates absence.

Quantitative Phytochemical Analysis

Quantitative analysis of Jasminum officinale extracts provides valuable data on the concentration of key bioactive compounds. This information is crucial for standardization and for understanding the dose-dependent effects of the extracts.

The total phenolic content (TPC) and total flavonoid content (TFC) are important indicators of the antioxidant potential of plant extracts. Table 2 summarizes the TPC and TFC of various Jasminum officinale leaf extracts.

Table 2: Total Phenolic and Flavonoid Content of Jasminum officinale Leaf Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference(s) |

| Aqueous | 104.02 ± 1.28 | 10.76 ± 0.83 | [1] |

| Ethanol (80%) | 133.4 ± 0.28 | Not Reported | [4] |

| Ethyl Acetate | 103.01 ± 1.1 | 80.29 ± 1.03 | [3] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

The essential oil of Jasminum officinale flowers is highly valued in the fragrance and aromatherapy industries and also possesses therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified numerous volatile compounds. Table 3 presents the relative percentage of major constituents found in the essential oil.

Table 3: Major Phytochemical Constituents of Jasminum officinale Flower Essential Oil Identified by GC-MS

| Compound | Relative Percentage (%) | Reference(s) |

| Phytol | 25.77 | [1][5] |

| 3,7,11-Trimethyldodeca-1,6,10-trien-3-ol | 12.54 | [1][5] |

| 3,7,11,15-Tetramethyl-1-hexadecen-3-ol | 12.42 | [1][5] |

| Hexadecanoic acid | 9.16 | [1] |

| Benzyl benzoate | 4.84 | [1] |

| Perhydrofarnesyl acetone | 4.85 | [1] |

| 9,12,15-Octadecatrienoic acid | 4.82 | [1] |

| Tricosane | 4.00 | [1] |

| Heneicosane | 3.12 | [1] |

| Nonacosane | 3.00 | [1] |

| Hexacosane | 2.54 | [1] |

| Heptacosane | 1.86 | [1] |

| Methyl palmitate | 1.57 | [1] |

| Pentacosane | 1.51 | [1] |

| 9,12,15-Octadecatrienoic acid methyl ester | 1.33 | [1] |

| Octacosane | 1.26 | [1] |

| Methyl myristate | 0.75 | [1] |

| Octadecanoic acid methyl ester | 0.56 | [1] |

| Tetracosane | 0.58 | [1] |

| Squalene | 0.46 | [1] |

| Benzyl acetate | 0.33 | [1] |

| Neophytadiene | 0.23 | [1] |

| Phytol acetate | 0.22 | [1] |

| 7-Tetradecene | 0.20 | [1] |

| Nonadecane | 0.14 | [1] |

| Geranyl linalool | 0.12 | [1] |

| Nerolidol | 0.11 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the analytical procedures for the phytochemical analysis of Jasminum officinale extracts.

Workflow for Phytochemical Analysis

The general workflow for the phytochemical analysis of Jasminum officinale involves several key stages, from sample preparation to compound identification and quantification.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This protocol is based on the colorimetric reaction between phenolic compounds and the Folin-Ciocalteu reagent in an alkaline medium.

Reagents and Equipment:

-

Folin-Ciocalteu reagent

-

Gallic acid (standard)

-

Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

-

Methanol

-

Distilled water

-

UV-Vis Spectrophotometer

-

Vortex mixer

-

Pipettes and test tubes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of gallic acid (1 mg/mL) in methanol.

-

From the stock solution, prepare a series of dilutions of gallic acid (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.

-

-

Sample Preparation:

-

Dissolve a known weight of the Jasminum officinale extract in methanol to a final concentration of 1 mg/mL.

-

-

Assay:

-

To 0.5 mL of each standard dilution and the sample solution in separate test tubes, add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.

-

Vortex the tubes thoroughly.

-

After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution to each tube and vortex again.

-

Incubate the tubes in the dark at room temperature for 60 minutes.

-

Measure the absorbance of the solutions at 760 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).

-

-

Calculation:

-

Plot the absorbance of the gallic acid standards versus their concentration to generate a standard curve.

-

Determine the concentration of total phenolics in the sample extract from the standard curve and express the result as mg of gallic acid equivalents per gram of extract (mg GAE/g).

-

Determination of Total Flavonoid Content (Aluminum Chloride Method)

This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids, which results in a colored product.

Reagents and Equipment:

-

Aluminum chloride (AlCl₃) solution (10% w/v)

-

Sodium nitrate (NaNO₂) solution (5% w/v)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Quercetin (standard)

-

Methanol

-

Distilled water

-

UV-Vis Spectrophotometer

-

Pipettes and test tubes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of quercetin (1 mg/mL) in methanol.

-

From the stock solution, prepare a series of dilutions of quercetin (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.

-

-

Sample Preparation:

-

Dissolve a known weight of the Jasminum officinale extract in methanol to a final concentration of 1 mg/mL.

-

-

Assay:

-

To 0.5 mL of each standard dilution and the sample solution in separate test tubes, add 2.5 mL of distilled water and 0.15 mL of 5% sodium nitrate solution.

-

Mix well and allow to stand for 5 minutes.

-

Add 0.15 mL of 10% aluminum chloride solution and mix.

-

After 6 minutes, add 1 mL of 1 M sodium hydroxide solution.

-

Immediately add 1.2 mL of distilled water and mix thoroughly.

-

Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).

-

-

Calculation:

-

Plot the absorbance of the quercetin standards versus their concentration to generate a standard curve.

-

Determine the concentration of total flavonoids in the sample extract from the standard curve and express the result as mg of quercetin equivalents per gram of extract (mg QE/g).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil

This protocol outlines a general procedure for the analysis of the volatile components of Jasminum officinale essential oil.

Equipment and Conditions:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier gas: Helium, at a constant flow rate (e.g., 1 mL/min)

-

Injector temperature: 250 °C

-

Oven temperature program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: Increase to 240 °C at a rate of 3 °C/min

-

Final hold: 240 °C for 10 min

-

-

Mass spectrometer parameters:

-

Ion source temperature: 230 °C

-

Ionization energy: 70 eV

-

Mass scan range: 40-500 amu

-

Procedure:

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane) at a ratio of 1:100 (v/v).

-

-

Injection:

-

Inject 1 µL of the diluted sample into the GC-MS system.

-

-

Data Analysis:

-

Identify the components by comparing their mass spectra with those in the NIST/Wiley library database.

-

Calculate the relative percentage of each component based on the peak area in the total ion chromatogram.

-

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol provides a general framework for the separation and quantification of specific flavonoids in Jasminum officinale extracts.

Equipment and Conditions:

-

High-performance liquid chromatograph (HPLC) with a UV or photodiode array (PDA) detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A gradient of two solvents, for example:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient program:

-

0-5 min: 10% B

-

5-25 min: 10-40% B (linear gradient)

-

25-30 min: 40-10% B (linear gradient)

-

30-35 min: 10% B (isocratic)

-

-

Flow rate: 1.0 mL/min

-

Detection wavelength: e.g., 280 nm and 340 nm

-

Injection volume: 20 µL

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of flavonoid standards (e.g., quercetin, kaempferol, rutin) in methanol. Create a series of dilutions for the calibration curve.

-

Dissolve a known amount of the Jasminum officinale extract in the mobile phase, filter through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject the standards and the sample solution into the HPLC system.

-

-

Quantification:

-

Identify the flavonoids in the sample by comparing their retention times with those of the standards.

-

Quantify the amount of each flavonoid by using the calibration curve generated from the standard solutions.

-

Signaling Pathway Modulation

The therapeutic effects of Jasminum officinale extracts, particularly their anti-inflammatory properties, are attributed to the modulation of key cellular signaling pathways. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a cascade of events that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Phytochemicals present in Jasminum officinale extract, such as flavonoids, have been shown to interfere with this pathway. They can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By preventing IκBα degradation, the extract effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Conclusion

Jasminum officinale extracts possess a rich and complex phytochemical profile, with significant quantities of phenols, flavonoids, and a diverse array of volatile compounds in its essential oil. The quantitative data and detailed analytical protocols presented in this guide provide a solid foundation for further research and development of Jasminum officinale-based therapeutic agents. The demonstrated ability of the extract to modulate the NF-κB signaling pathway highlights its potential as a natural anti-inflammatory agent. Further studies focusing on the isolation and characterization of individual bioactive compounds and their specific mechanisms of action are warranted to fully unlock the therapeutic potential of this valuable medicinal plant.

References

Novel terpenoids identified in jasmine flowers

An In-depth Guide to Novel Terpenoids from Jasminum Species

Introduction

Jasmine (Jasminum spp.), a member of the Oleaceae family, is globally renowned for its intensely fragrant flowers, which are a cornerstone of the perfume industry and traditional medicine. The characteristic aroma is composed of a complex blend of volatile organic compounds (VOCs), with terpenoids being a major class. Terpenoids not only define the floral scent but also play crucial roles in plant defense and pollination.[1] Ongoing phytochemical investigations into various Jasminum species continue to reveal previously uncharacterized compounds, offering new opportunities for drug development, fragrance creation, and a deeper understanding of plant biochemistry.

Recent advances in genomic and metabolomic analyses have accelerated the discovery of novel compounds and the elucidation of their biosynthetic pathways.[2][3] The terpene synthase (TPS) gene family, responsible for the final catalytic step in terpenoid synthesis, has been found to be significantly amplified in Jasminum sambac, contributing to the rich diversity of terpenes produced by the flower.[2][4] This guide provides a technical overview of recently identified novel terpenoids in the Jasminum genus, detailed experimental protocols for their identification, and visualizations of key biochemical and experimental pathways.

Newly Identified Novel Triterpenoids

While much research focuses on the volatile terpenoids responsible for fragrance, recent studies have successfully isolated and characterized non-volatile novel terpenoids from jasmine plant tissues. A 2023 study on the roots of Jasminum sambac (L.) Ait. led to the isolation of four new unusual pentacyclic triterpenoids.[5] The structures of these compounds were elucidated using advanced spectroscopic methods, including 1D/2D NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.[5]

Table 1: Novel Pentacyclic Triterpenoids from Jasminum sambac Roots [5]

| Compound Name | Molecular Formula | HRESIMS Data (m/z) | Key Characteristics |

| Compound 1 | C₃₀H₃₂O₇ | 527.2040 [M+Na]⁺ | Golden yellow solid; Orthorhombic crystal system |

| Compound 2 | C₃₀H₃₂O₇ | 527.2038 [M+Na]⁺ | White amorphous powder |

| Compound 3 | C₃₀H₃₂O₇ | 527.2041 [M+Na]⁺ | White amorphous powder |

| Compound 4 | C₃₀H₃₂O₆ | 511.2091 [M+Na]⁺ | White amorphous powder |

Quantitative Analysis of Volatile Terpenoids in Jasmine Flowers

The floral fragrance of jasmine is primarily determined by its unique profile of volatile terpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying these compounds. The relative abundance of these terpenoids can vary significantly between different species and even cultivars, leading to novel scent profiles.[6]

Table 2: Relative Abundance (%) of Major Volatile Terpenoids in Select Jasminum Species

| Compound | Class | J. sambac (cv. Ramanthapuram Gundumalli)[6] | J. officinale (var. Grandiflorum)[7] | J. grandiflorum (Headspace)[8] |

| Linalool | Monoterpenoid | 1.8 - 3.5% | 10.72% | 11.05% |

| D-Limonene | Monoterpenoid | 0.8 - 1.5% | 6.43% | Detected |

| α-Farnesene | Sesquiterpenoid | 10.2 - 14.1% | 7.72% | 96% of sesquiterpenes |

| Germacrene-D | Sesquiterpenoid | 1.5 - 2.8% | Not Reported | Not Reported |

| Geranyl Linalool | Diterpenoid | 1.1 - 2.5% | 12.86% | Not Reported |

| Nerolidol | Sesquiterpenoid | < 1% | Not Reported | Detected |

Experimental Protocols

Protocol for Analysis of Volatile Terpenoids by GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile organic compounds from jasmine flowers, adapted from methodologies described in recent literature.[1][9][10]

-

Plant Material Collection : Collect fresh, fully opened jasmine flowers during their peak emission period (typically evening or night). Use immediately or flash-freeze in liquid nitrogen and store at -80°C.

-

Extraction Method (Headspace Solid-Phase Microextraction - HS-SPME) :

-

Place a known quantity (e.g., 1-2 g) of fresh flowers into a 20 mL headspace vial and seal tightly with a PTFE/silicone septum cap.

-

Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis :

-

Immediately insert the SPME fiber into the GC injector port, which is set to a high temperature (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatograph : Agilent 7890A or equivalent.

-

Column : Use a non-polar capillary column, such as an Agilent DB-5MS (30 m × 0.25 mm × 0.25 µm).[9]

-

Carrier Gas : Helium at a constant flow rate of 1 ml/min.[9]

-

Oven Temperature Program :

-

Initial temperature at 50°C, hold for 2 minutes.

-

Ramp at 4°C/min to 270°C.

-

Hold at 270°C for 5-10 minutes.[1]

-

-

Mass Spectrometer : Agilent 5975C or equivalent.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

-

Compound Identification : Identify the separated compounds by comparing their mass spectra with reference spectra in established libraries such as NIST and Willey. Confirm identities using retention indices (RI) calculated with a homologous series of n-alkanes.

Protocol for Isolation and Elucidation of Novel Non-Volatile Terpenoids

This protocol describes a general workflow for the discovery of new, non-volatile compounds, based on the methods used to identify the novel pentacyclic triterpenoids from J. sambac roots.[5]

-

Extraction : Air-dry and powder the plant material (e.g., roots). Perform exhaustive extraction with a solvent such as 95% ethanol at room temperature. Concentrate the resulting extract under reduced pressure.

-

Fractionation : Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).

-

Chromatographic Separation :

-

Subject the target fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.

-

Use various stationary phases, including silica gel, Sephadex LH-20, and ODS (Octadecylsilane).

-

Employ gradient elution systems to separate the compounds.

-

-

Purification : Purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation :

-

HRESIMS : Determine the molecular formula of the pure compound.

-

NMR Spectroscopy : Perform comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses to determine the chemical structure, connectivity, and stereochemistry.

-

Single-Crystal X-ray Diffraction : If a suitable crystal can be grown, use this technique for unambiguous determination of the absolute structure.

-

Visualization of Workflows and Pathways

Experimental Workflow for Terpenoid Identification

The following diagram illustrates the general experimental pipeline for the identification of terpenoids from plant material.

Caption: General experimental workflow for terpenoid identification.

Terpenoid Biosynthesis Pathways in Plants

Terpenoids are synthesized from five-carbon isoprene units that are produced via two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2][11] These pathways provide the precursors for the various classes of terpenoids.

Caption: Simplified overview of terpenoid biosynthesis pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.uran.ua [journals.uran.ua]

- 8. researchgate.net [researchgate.net]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

Jasminine: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminine is a monoterpenoid pyridine alkaloid found in a select group of plants within the Oleaceae family. Its unique naphthyridine structure has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, its proposed biosynthetic pathway, and generalized methodologies for its study.

Natural Sources of this compound

This compound has been identified in several species belonging to the Oleaceae family. The primary sources are within the Jasminum genus, though it has also been isolated from related genera such as Ligustrum, Olea, and Osmanthus. The distribution of this compound appears to be specific to this plant family, suggesting a unique evolutionary path for its biosynthesis.

Table 1: Quantitative Data on this compound Content in Natural Sources

| Plant Species | Family | Plant Part | This compound Yield/Content | Reference |

| Jasminum lineare | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |

| Jasminum gracile | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |

| Jasminum schumanii | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |

| Jasminum domatiigerum | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |

| Ligustrum novoguineense | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |

| Osmanthus austrocaledonicus | Oleaceae | Aerial Parts | Data not available | --INVALID-LINK-- |

| Olea paniculata | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its monoterpenoid structure, a pathway originating from the iridoid biosynthesis route is hypothesized. Iridoids are a class of monoterpenoids that serve as precursors to a wide range of biologically active compounds, including many alkaloids.

The proposed pathway likely begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes. GPP is cyclized to form the iridoid scaffold, which then undergoes a series of oxidative cleavages to form a secoiridoid intermediate. This secoiridoid can then react with an ammonia source to form the pyridine ring of this compound. This proposed pathway shares similarities with the biosynthesis of other monoterpenoid indole alkaloids and secoiridoids like oleuropein, which are also found in the Oleaceae family.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, based on general methods for alkaloid extraction from Jasminum species, a typical workflow can be outlined.

General Protocol for Alkaloid Extraction and Isolation from Jasminum Species

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (leaves, stems, or roots) from the desired Jasminum species.

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform) multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a crude alkaloid fraction.

-

-

Purification:

-

Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

-

Elute with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.

-

-

Conclusion

This compound is a monoterpenoid pyridine alkaloid with a limited but consistent distribution within the Oleaceae family. While its presence in several Jasminum and related species is established, there is a significant lack of quantitative data and detailed, reproducible experimental protocols for its isolation and characterization in the current scientific literature. The proposed biosynthetic pathway, stemming from iridoid precursors, provides a logical framework for further investigation into the enzymatic machinery responsible for its formation. Future research should focus on quantifying this compound in its natural sources, elucidating the specific enzymatic steps in its biosynthesis, and detailing its isolation and purification to facilitate further pharmacological and toxicological evaluation.

The Anti-inflammatory Potential of Jasminum sambac Flavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminum sambac (L.) Aiton, a plant revered for its aromatic flowers, has a rich history in traditional medicine for treating a variety of inflammatory conditions. Modern phytochemical investigations have identified flavonoids as a major class of bioactive compounds within this species, responsible for a significant portion of its therapeutic effects. This technical guide provides an in-depth analysis of the anti-inflammatory potential of Jasminum sambac flavonoids, focusing on their mechanisms of action, supported by quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for key assays and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit in pharmaceutical research.

Jasminum sambac, commonly known as Arabian jasmine, has been traditionally used to alleviate inflammatory ailments.[1] Scientific evidence now indicates that the plant's therapeutic properties can be largely attributed to its rich flavonoid content.[2][3] Key flavonoids identified in J. sambac include quercetin, kaempferol, and hesperidin, all of which have been independently shown to possess potent anti-inflammatory activities.[4][5][6] This guide synthesizes the current scientific knowledge on the anti-inflammatory effects of J. sambac flavonoids, providing a comprehensive resource for the scientific community.

Phytochemistry: Flavonoids of Jasminum sambac

Phytochemical analyses of various parts of Jasminum sambac have revealed the presence of a diverse array of flavonoids. The primary flavonoids implicated in the plant's anti-inflammatory action are:

-

Quercetin: A flavonol found in the flowers of J. sambac.[4]

-

Kaempferol: Another prominent flavonol isolated from the flowers.[4]

-

Hesperidin: A flavanone identified in the root extract of the plant.[5]

The presence of these and other flavonoids has been confirmed through various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).[2][5]

Mechanisms of Anti-inflammatory Action

The flavonoids from Jasminum sambac exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Quercetin and kaempferol, present in J. sambac, have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and suppressing the activity of the IKK complex.[4] This blockade of NF-κB activation is a central mechanism underlying the anti-inflammatory effects of these flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. ajpaonline.com [ajpaonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hesperidin Inhibits Vascular Formation by Blocking the AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Arsenal: A Technical Guide to the Anticancer Properties of Novel Compounds from Jasminum

For Researchers, Scientists, and Drug Development Professionals

The genus Jasminum, renowned for its fragrant blossoms, is emerging as a significant reservoir of novel bioactive compounds with potent anticancer activities. Extracts and isolated phytochemicals from various Jasminum species have demonstrated considerable efficacy in preclinical studies against a range of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on the cytotoxic and apoptotic properties of these compounds, the signaling pathways they modulate, and the detailed experimental methodologies used to elucidate these effects. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and therapeutic application of these promising natural products.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of compounds and extracts from the Jasminum genus have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies. Furthermore, in vivo studies have demonstrated significant tumor growth inhibition. The following tables summarize the key quantitative data from the available literature.

Table 1: In Vitro Cytotoxicity (IC50) of Jasminum Compounds and Extracts

| Species | Compound/Extract | Cancer Cell Line | IC50 Value | Citation |

| Jasminum multiflorum | Hydromethanolic Leaf Extract | MCF-7 (Breast Cancer) | 24.81 µg/ml | [1] |

| Jasminum multiflorum | Hydromethanolic Leaf Extract | HCT 116 (Colorectal Cancer) | 11.38 µg/ml | [1] |

| Jasminum sambac | Compound 1 (New) | MCF-7 (Breast Cancer) | 38.5 µM (24 hs) | [2] |

| Jasminum sambac | Compound 7 | MCF-7 (Breast Cancer) | 35.94 µM (48 hs) | [2] |

| Jasminum humile | Methanol Extract | MCF-7 (Breast Cancer) | 9.3 ± 1.2 µg/mL | |

| Jasminum species | Methanolic Extract | HEPG2 (Liver Cancer) | IC50 values ranged from >100 µg/mL to 223.86 µg/mL depending on the species | [3] |

| Jasminum sambac | Methanolic Extract | HeLa and Mouse Fibroblast | 123.3 µg/ml (Normal) and 93.8 µg/ml (Cancer) | [4] |

Table 2: In Vivo Antitumor Activity of Jasminum Extracts

| Species | Extract | Animal Model | Dosage | Tumor Volume Reduction | Citation |

| Jasminum sambac | Jasmine Extracts | DMBA-induced breast cancer-bearing rats | 100mg/kg | 46.96% | [5] |

| Jasminum sambac | Jasmine Extracts | DMBA-induced breast cancer-bearing rats | 200mg/kg | 54.61% | [5] |

Signaling Pathways and Mechanisms of Action

Novel compounds from Jasminum exert their anticancer effects through the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis. Key mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of angiogenesis and metastasis.

Induction of Apoptosis

A primary mechanism of action for many Jasminum-derived compounds is the induction of apoptosis in cancer cells. This is often achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of the caspase cascade.

Caption: Apoptosis induction by Jasminum compounds.

Modulation of Cell Cycle and Proliferation Pathways

Compounds from Jasminum have been shown to interfere with the cell cycle, often causing arrest at specific phases, thereby inhibiting cancer cell proliferation. This is frequently linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.

Caption: Inhibition of PI3K/Akt/mTOR pathway.

Inhibition of Angiogenesis and Metastasis

The spread of cancer to distant organs is a critical factor in mortality. Bioactive compounds from Jasminum can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and metastasis by downregulating key proteins like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[6]

Caption: Anti-angiogenic and anti-metastatic effects.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments commonly cited in the research on the anticancer properties of Jasminum compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

This protocol outlines a general procedure for the isolation of bioactive compounds from Jasminum extracts.

Caption: Workflow for HPLC-based compound isolation.

Methodology:

-

Sample Preparation: A crude extract of the Jasminum plant material is dissolved in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1000 ppm). The solution is then filtered through a 0.45 µm membrane filter into an HPLC vial.

-

Chromatographic Conditions: A preparative HPLC system equipped with a suitable column (e.g., C18) is used. A gradient elution method is typically employed, for instance, with a mobile phase consisting of water and acetonitrile, with the proportion of acetonitrile increasing over time (e.g., from 5% to 75% over 20 minutes). The flow rate is maintained at a constant level (e.g., 1.0 ml/min) and the column temperature is controlled (e.g., 35 °C).

-

Fraction Collection: The eluent is monitored by a detector (e.g., UV-Vis), and fractions corresponding to distinct peaks in the chromatogram are collected.

-

Purity Analysis: The purity of the isolated compounds in the collected fractions is then assessed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Jasminum compound or extract and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.

-

Incubation: The plate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) to allow for the formation of formazan crystals.

-

Solubilization: 100 µl of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is often left overnight in the incubator.

-

Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value is then calculated.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with the Jasminum compound for the desired time. Both floating and adherent cells are collected.

-

Washing: The cells are washed with cold phosphate-buffered saline (PBS).

-

Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry as soon as possible.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Methodology:

-

Cell Harvesting and Fixation: Cells are harvested and washed with cold PBS. The cells are then fixed by drop-wise addition of cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.

-

Washing: The fixed cells are washed with PBS to remove the ethanol.

-

RNase Treatment: The cells are resuspended in a solution containing RNase A to ensure that only DNA is stained.

-

PI Staining: Propidium iodide is added to the cell suspension.

-

Incubation: The cells are incubated in the dark, typically for 30 minutes.

-

Flow Cytometry: The samples are then analyzed on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured using an imaging system. The band intensities are quantified using densitometry software.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of Jasminum compounds in a mouse model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells per mouse) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: The mice are monitored for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Treatment: When the tumors reach a certain volume (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The Jasminum compound or extract is administered at specified doses and schedules (e.g., daily oral gavage or intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

This guide consolidates current knowledge on the anticancer potential of compounds derived from the Jasminum genus. The provided data, pathway diagrams, and detailed protocols are intended to serve as a valuable resource for the scientific community to advance research and development in this promising area of natural product-based oncology.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. bosterbio.com [bosterbio.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

The Ethnomedicinal Efficacy of Jasminum Extracts: A Technical Guide for Researchers

An Overview of Traditional Applications and Modern Pharmacological Validation

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines renowned for their fragrant blossoms.[1][2] Beyond their ornamental and aromatic value, various Jasminum species have been integral to traditional medicine systems for centuries, including Ayurveda, Unani, and Traditional Chinese Medicine.[3][4][5] Ethnobotanical records reveal a broad spectrum of therapeutic applications, from treating skin ailments and infections to alleviating pain and inflammation.[1][3][6] This technical guide synthesizes the traditional medicinal uses of Jasminum extracts and presents the modern scientific validation of their pharmacological properties, with a focus on quantitative data and experimental methodologies to support further research and drug development.

Phytochemical Composition: The Bioactive Core

The diverse therapeutic effects of Jasminum extracts are attributed to a rich array of bioactive compounds.[3][6] The primary phytochemical constituents identified across various species include:

-

Flavonoids: Quercetin, kaempferol, rutin, and hesperidin are prominent flavonoids that contribute significantly to the antioxidant and anti-inflammatory properties of the extracts.[3][4][7][8]

-

Terpenoids: Linalool, a major component of the essential oil, is known for its antimicrobial and sedative effects.[3][6]

-

Phenolic Acids: Caffeic acid and chlorogenic acid are potent antioxidants that scavenge free radicals.[3]

-

Iridoids and Secoiridoids: These compounds, including oleuropein, exhibit antimicrobial and anti-inflammatory activities.[1][7][9]

-

Alkaloids: Jasminine and other alkaloids contribute to the plant's analgesic and neuroprotective effects.[3]

-

Glycosides, Tannins, and Saponins: These compounds are also present and contribute to the overall medicinal profile of the plant.[2][4][6]

Pharmacological Activities: A Quantitative Perspective

Modern scientific investigations have substantiated many of the traditional claims associated with Jasminum extracts. This section presents a summary of the key pharmacological activities with available quantitative data.

Antimicrobial Activity

Jasminum species have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][3][6] This is largely attributed to the presence of essential oils, flavonoids, and tannins.[3][10]

| Jasminum Species | Extract Type | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |

| J. auriculatum | Ethanolic Leaf | Pseudomonas aeruginosa | 16.65 ± 0.6 | 0.78 mg/ml | [11] |

| J. azoricum | Acetone Leaf Fraction | Staphylococcus aureus | 30 (at 30 mg/mL) | Not specified | [7] |

| J. brevilobum | Jatamansone from Leaf | Staphylococcus aureus | Not specified | 0.05 µg/mL | [7] |

| J. brevilobum | Jatamansone from Leaf | Escherichia coli | Not specified | 0.07 µg/mL | [7] |

| J. syringifolium | Methanolic Leaf | Shigella flexneri | 22.67 | Not specified | [7] |

Antioxidant Activity

The antioxidant potential of Jasminum extracts, primarily due to their phenolic and flavonoid content, has been well-documented.[3][7] These compounds effectively neutralize free radicals, protecting cells from oxidative damage.[3]

| Jasminum Species | Extract Type | Assay | IC50 Value | Reference |

| J. auriculatum | Ethanolic Leaf | DPPH | 33.39 µg/ml | [11] |

| J. multiflorum | Methanolic Leaf | Protein Denaturation | 425 µg/mL | [12] |

| J. sambac | Ethanolic Flower | Anti-collagenase | 339.30 ± 7.87 µg/mL | [13] |

| J. sambac | Ethanolic Flower | Anti-elastase | 249.94 ± 16.51 µg/mL | [13] |

| J. sambac | Ethanolic Flower | Anti-hyaluronidase | 269.26 ± 90.52 µg/mL | [13] |

Anti-inflammatory Activity

Traditional use of Jasminum for inflammatory conditions is supported by studies demonstrating the inhibition of pro-inflammatory mediators.[3][8]

| Jasminum Species | Extract Type | Model | Dosage | % Inhibition of Paw Edema | Reference |

| J. multiflorum | Methanolic Leaf | Carrageenan-induced | 200 mg/kg | 31.8 | [12] |

| J. multiflorum | Methanolic Leaf | Carrageenan-induced | 400 mg/kg | 39.6 | [12] |

| J. sambac | Ethanolic Root | Carrageenan-induced | 400 mg/kg | Significant | [8] |

| J. sambac | Ethanolic Root | Cotton pellet-induced granuloma | 400 mg/kg | 33.58 | [8] |

Wound Healing Activity

Several Jasminum species have been shown to accelerate wound healing by promoting collagen synthesis, tissue growth, and wound contraction.[11][14][15]

| Jasminum Species | Extract Type | Wound Model | Key Finding | Reference |

| J. auriculatum | Ethanolic Leaf | Excision & Incision | 83.66 ± 0.50% wound contraction on day 15 | [11] |

| J. grandiflorum | Methanolic Leaf | Excision | 96.12% wound contraction on day 12 (4% ointment) | [15] |

| J. mesnyi | Ethanolic Root | Diabetic Rat | Increased wound contraction from 30.12% to 90.14% on day 12 (400mg/Kg) | [16] |

Experimental Protocols: Methodological Insights

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature.

Preparation of Plant Extracts

-

Collection and Authentication: Plant materials (leaves, flowers, roots) are collected and botanically authenticated.

-

Drying and Pulverization: The plant material is shade-dried and then ground into a coarse powder.

-

Extraction:

-

Maceration: The powdered plant material is soaked in a solvent (e.g., ethanol, methanol) for a specified period (e.g., 72 hours) with occasional shaking. The mixture is then filtered.[13]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the powdered material is continuously extracted with a heated solvent.

-

-

Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Antimicrobial Activity Assessment

-

Agar Well Diffusion Method:

-

Muller-Hinton agar plates are uniformly inoculated with a standardized microbial suspension.

-

Wells are created in the agar using a sterile cork borer.

-

A specific concentration of the plant extract is added to each well.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well is measured.[11]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Serial dilutions of the plant extract are prepared in a liquid growth medium in microtiter plates.

-

A standardized suspension of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the extract that visibly inhibits microbial growth.[11]

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Different concentrations of the plant extract are prepared.

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

The extract solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark for 30 minutes.

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.[11]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

-

Animals are divided into control, standard, and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The plant extract (test group) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally.

-

After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[12]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

Caption: General workflow for investigating the medicinal properties of Jasminum extracts.

Caption: Proposed mechanism of antioxidant and anti-inflammatory action of Jasminum compounds.

Conclusion and Future Directions

The traditional medicinal uses of Jasminum extracts are well-supported by modern pharmacological studies. The presence of a wide array of bioactive compounds underpins their antimicrobial, antioxidant, anti-inflammatory, and wound-healing properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on:

-

Isolation and Characterization: Isolating and elucidating the structures of novel bioactive compounds from lesser-studied Jasminum species.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which Jasminum extracts and their isolated compounds exert their therapeutic effects.

-

Clinical Trials: Conducting well-designed clinical trials to establish the safety and efficacy of Jasminum-based formulations for specific clinical applications.

-

Standardization: Developing standardized extracts to ensure consistent quality and dosage for therapeutic use.

By bridging the gap between traditional knowledge and modern scientific validation, the full therapeutic potential of the Jasminum genus can be harnessed for the development of novel, effective, and safe medicinal products.

References

- 1. researchgate.net [researchgate.net]

- 2. opensciencepublications.com [opensciencepublications.com]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. saapjournals.org [saapjournals.org]